5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-2-oxopentanoic acid with ammonia and isobutylamine under reflux conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyrrolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted dihydropyridinone derivatives.
Scientific Research Applications
5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-methyl-1-phenyl-1,2-dihydropyridin-2-one: Similar structure but with a phenyl group instead of an isobutyl group.
5-Amino-4-methyl-1-(2-chloropropyl)-1,2-dihydropyridin-2-one: Similar structure but with a chloropropyl group instead of an isobutyl group.
Uniqueness
5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-amino-4-methyl-1-(2-methylpropyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-12-6-9(11)8(3)4-10(12)13/h4,6-7H,5,11H2,1-3H3 |
InChI Key |
YANJJCCJZJXQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.